1-(4-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine is a chemical compound with the molecular formula C15H15FN2OS and a molecular weight of 290.36 g/mol . It is known for its applications in various scientific research fields, particularly in pharmacology and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of [4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone is the Equilibrative Nucleoside Transporters (ENTs), specifically ENT2 . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been demonstrated that this compound is more selective to ENT2 than to ENT1
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function . The downstream effects of these changes can vary depending on the specific cellular context.
Result of Action
The primary result of the action of [4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone is the inhibition of ENTs, particularly ENT2 . This can lead to changes in nucleotide synthesis and adenosine function within the cell . The specific molecular and cellular effects can vary depending on the context.
Action Environment
The action, efficacy, and stability of [4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone can be influenced by various environmental factors. For example, the activity of ENTs can be increased in an acidic environment . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine typically involves the reaction of 4-fluorophenylpiperazine with thiophene-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated analogues in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
1-(4-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine has several scientific research applications:
Pharmacology: It is used as a reference compound in the study of receptor binding and activity.
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
- (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone
Uniqueness
1-(4-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a thiophene ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in scientific research .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASJDBFNWFFIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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